molecular formula C10H9NO5 B2468378 Methyl 4-acetyl-3-nitrobenzoate CAS No. 51885-81-5

Methyl 4-acetyl-3-nitrobenzoate

Cat. No. B2468378
Key on ui cas rn: 51885-81-5
M. Wt: 223.184
InChI Key: RWLGQQWVBIMMEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05631280

Procedure details

A solution of methyl 3-nitro-4-chlorobenzoate (0.70 g) in ethyl acetate (2 mL) was added to a solution of 1,8-diazabicyclo[5.4.0]undec-7-ene (1.50 mL) and nitroethane (0.70 mL) at 0° C. The mixture was stirred for 5 h and partitioned with ethyl acetate and water. Potassium permanganate (0.57 g) was added to the water layer and resulting solution was stirred for 45 minutes. Toluene (20 mL) was added and mixture was stirred slowly. The toluene layer was separated and washed with saturated sodium chloride, dried over magnesium sulfate and concentrated in vacuo to afford the crude product. Purification on silica gel with hexane/ethyl acetate 7/3 gave the title compound. NMR (300 MHz, CDCl3) δ 8.74 (1H, s,), 8.36 (1H, d, J=8 Hz), 7.50 (1 H, d, J=8 Hz), 4.00 (3H, s), 2.58 (3H, s).
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Name
nitroethane
Quantity
0.7 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:11]=[CH:12][C:13]=1Cl)[C:7]([O:9][CH3:10])=[O:8])([O-:3])=[O:2].N12[CH2:25][CH2:24]CN=C1CCCCC2.[N+](CC)([O-])=[O:27].C1(C)C=CC=CC=1>C(OCC)(=O)C>[C:24]([C:13]1[CH:12]=[CH:11][C:6]([C:7]([O:9][CH3:10])=[O:8])=[CH:5][C:4]=1[N+:1]([O-:3])=[O:2])(=[O:27])[CH3:25]

Inputs

Step One
Name
Quantity
0.7 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C(=O)OC)C=CC1Cl
Name
Quantity
1.5 mL
Type
reactant
Smiles
N12CCCCCC2=NCCC1
Name
nitroethane
Quantity
0.7 mL
Type
reactant
Smiles
[N+](=O)([O-])CC
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
partitioned with ethyl acetate and water
ADDITION
Type
ADDITION
Details
Potassium permanganate (0.57 g) was added to the water layer
CUSTOM
Type
CUSTOM
Details
resulting solution
STIRRING
Type
STIRRING
Details
was stirred for 45 minutes
Duration
45 min
STIRRING
Type
STIRRING
Details
mixture was stirred slowly
CUSTOM
Type
CUSTOM
Details
The toluene layer was separated
WASH
Type
WASH
Details
washed with saturated sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford the crude product
CUSTOM
Type
CUSTOM
Details
Purification on silica gel with hexane/ethyl acetate 7/3

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C)(=O)C1=C(C=C(C(=O)OC)C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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